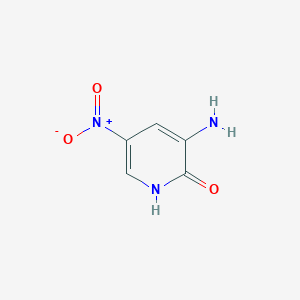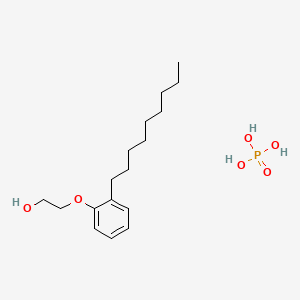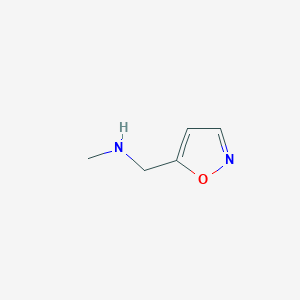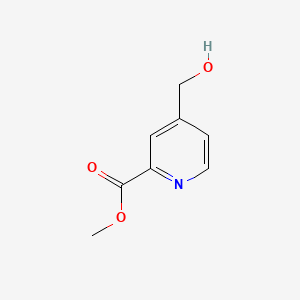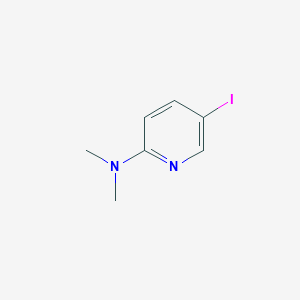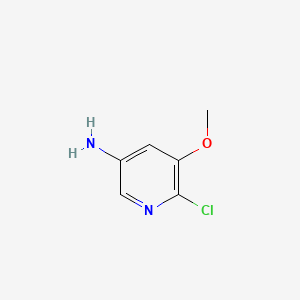
Di-n-octyldimethoxysilane
Übersicht
Beschreibung
Di-n-octyldimethoxysilane is a chemical compound that contains 60 bonds in total, including 20 non-H bonds and 16 rotatable bonds . It consists of 61 atoms: 40 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of Di-n-octyldimethoxysilane includes 60 bonds in total, with 20 non-H bonds and 16 rotatable bonds . The structure can be analyzed using techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
While specific chemical reactions involving Di-n-octyldimethoxysilane are not available, general principles can be applied. For instance, monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .Wissenschaftliche Forschungsanwendungen
-
Silane Coupling Agent : Di-n-octyldimethoxysilane is mainly used as a silane coupling agent, often used to improve the compatibility and adhesive properties between organic and inorganic materials. It can be added to adhesives, sealants, coatings, and resins to enhance their adhesive strength, water resistance, and chemical resistance .
-
Additive in Rocket Fuel : This compound can also be used as an additive in secondary mixed liquid rocket fuel to improve the energy density and performance of the fuel .
-
Surface Modification : Di-n-octyldimethoxysilane can be used for surface modification of various materials. It can improve the compatibility and adhesion between organic and inorganic materials .
-
Water Repellent : It can be used as a water repellent in various applications due to its low volatility and low surface tension .
-
Chemical Resistance : It can enhance the chemical resistance of various materials when added to adhesives, sealants, coatings, and resins .
-
Fuel Additive : It can also be used as an additive in secondary mixed liquid rocket fuel to improve the energy density and performance of the fuel .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Di-n-octyldimethoxysilane are not available, general trends in chemical research suggest a focus on understanding the effects of such compounds on human health and the environment , as well as the application of advanced techniques like deep reinforcement learning for flow control .
Eigenschaften
IUPAC Name |
dimethoxy(dioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O2Si/c1-5-7-9-11-13-15-17-21(19-3,20-4)18-16-14-12-10-8-6-2/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIAHKLJMLPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314456 | |
| Record name | Dimethoxydioctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-n-octyldimethoxysilane | |
CAS RN |
947155-81-9 | |
| Record name | Dimethoxydioctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947155-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxydioctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



